molecular formula C10H14N2O2 B135937 Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate CAS No. 127957-88-4

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate

Cat. No.: B135937
CAS No.: 127957-88-4
M. Wt: 194.23 g/mol
InChI Key: JTMQZVGORSUJMY-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of ethyl and methyl groups at positions 4 and 2, respectively, along with an ethyl ester group at position 5, makes this compound unique. It is primarily used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise temperature and pressure control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
  • Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate
  • Ethyl 4-ethyl-2-phenylpyrimidine-5-carboxylate

Uniqueness

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both ethyl and methyl groups, along with the ester functionality, imparts distinct chemical and physical properties that differentiate it from other similar compounds .

Biological Activity

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound can modulate the activity of various biological pathways, potentially leading to antimicrobial, anti-inflammatory, and anticancer effects. The exact mechanisms are still being elucidated, but they involve binding to molecular targets that influence cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's mechanism may involve the inhibition of bacterial enzyme activity or disruption of cell membrane integrity.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity could be beneficial in treating inflammatory diseases .

Anticancer Potential

Emerging research highlights the anticancer potential of this compound. Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation through various pathways, including caspase activation and modulation of cell cycle progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Amino group at position 2Antimicrobial, moderate cytotoxicity
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Chlorine substitution at position 4Antiviral, anticancer
Ethyl 4-ethyl-2-phenylpyrimidine-5-carboxylate Phenyl group at position 2Antimicrobial, anti-inflammatory

The unique combination of ethyl and methyl groups in this compound may enhance its reactivity and biological efficacy compared to these similar compounds.

Case Studies and Research Findings

Recent studies have provided insights into the biological effects of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in managing inflammatory conditions .
  • Anticancer Activity : In vitro assays demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. Further studies indicated that it triggered apoptosis through caspase activation pathways .

Properties

IUPAC Name

ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-9-8(10(13)14-5-2)6-11-7(3)12-9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMQZVGORSUJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562451
Record name Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127957-88-4
Record name Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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